(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol

Ghrelin O-acyltransferase (GOAT) inhibition Metabolic disease Obesity

(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol (CAS 2179277-93-9) is a heterocyclic building block belonging to the [1,2,5]oxadiazolo[3,4-b]pyridine (furazanopyridine) class. Its molecular formula is C₇H₈N₄O₂ with a molecular weight of 180.16 g/mol, and it is commercially available at ≥97% purity.

Molecular Formula C7H8N4O2
Molecular Weight 180.16 g/mol
Cat. No. B15364928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol
Molecular FormulaC7H8N4O2
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCC1=NC2=NON=C2C(=C1CO)N
InChIInChI=1S/C7H8N4O2/c1-3-4(2-12)5(8)6-7(9-3)11-13-10-6/h12H,2,8H2,1H3
InChIKeyTXBOXHUJBZYRGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol – Core Scaffold Identity, Physicochemical Profile & Regulatory Classification for Procurement Due Diligence


(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol (CAS 2179277-93-9) is a heterocyclic building block belonging to the [1,2,5]oxadiazolo[3,4-b]pyridine (furazanopyridine) class . Its molecular formula is C₇H₈N₄O₂ with a molecular weight of 180.16 g/mol, and it is commercially available at ≥97% purity . The compound features a primary amino group at position 7, a methyl substituent at position 5, and a hydroxymethyl group at position 6 on the fused oxadiazolo-pyridine core. This specific substitution pattern distinguishes it from the more extensively studied carboxylate and carboxylate-ester analogs at the 6-position . The compound is classified as non-hazardous for DOT/IATA transport and is supplied exclusively for research and development use .

Why (7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol Cannot Be Interchanged with In-Class Carboxylate or Ester Analogs


Within the 7-amino-[1,2,5]oxadiazolo[3,4-b]pyridine class, the functional group at the 6-position is the dominant determinant of biological activity profile. The 6-carboxylate and 6-carboxylate-ester derivatives have been characterized as vasorelaxant agents acting through calcium channel blockade and nitric oxide pathways, with EC₅₀ values spanning 0.0025–2.9 μM in isolated rat aortic ring assays . In contrast, the 6-hydroxymethyl analog serves a fundamentally different role: it is the critical synthetic precursor that, upon derivatization (e.g., alkylation or coupling), yields ghrelin O-acyltransferase (GOAT) inhibitors with picomolar potency (IC₅₀ = 0.020–0.093 nM) . Substituting the 6-hydroxymethyl compound with a 6-carboxylate or 6-ester analog for GOAT-targeted synthesis would produce a non-cognate intermediate incapable of generating the potent GOAT inhibitor pharmacophore, resulting in a complete loss of target engagement .

Quantitative Differentiation Evidence: (7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol vs. Closest Analogs


GOAT Inhibitor-Derived Potency: 6-Hydroxymethyl Scaffold Enables Picomolar Ghrelin O-Acyltransferase Inhibition vs. Micromolar Vasorelaxant Activity of 6-Carboxylate/6-Ester Analogs

Derivatives constructed from the 6-hydroxymethyl scaffold of (7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol achieve sub-nanomolar GOAT inhibition. BDBM396206 (6-hydroxymethyl derivative coupled to 2-(2,2-difluoroethoxy)-nicotinonitrile) inhibits human GOAT with an IC₅₀ of 0.093 nM . BDBM396236 (6-hydroxymethyl derivative coupled to 2-cyclopropylamino-nicotinonitrile) achieves an IC₅₀ of 0.020 nM against human GOAT expressed in HEK293 cells . In contrast, the highest-potency 6-carboxylate analogs in the same core scaffold class exhibit vasorelaxant EC₅₀ values of 0.0025–2.9 μM in phenylephrine-precontracted rat aortic ring assays—a potency difference of approximately 125× to 145,000× in favor of the GOAT-targeting 6-hydroxymethyl-derived compounds . The 6-hydroxymethyl group is a structural prerequisite for GOAT inhibitor pharmacophore assembly, as it provides the methylene linker for attachment of the nicotinonitrile or heterocyclic warhead moieties.

Ghrelin O-acyltransferase (GOAT) inhibition Metabolic disease Obesity

Synthetic Tractability at Scale: Continuous Flow Process Patent Specifically Claims Alkyl 7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate Intermediates That Are One Reduction Step Away from the 6-Hydroxymethyl Target Compound

Boehringer Ingelheim has patented a continuous flow process (US20210363157A1) for manufacturing alkyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylates . The target compound (7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol is the direct reduction product of these carboxylate intermediates. This established continuous flow manufacturing route provides a defined path to scalable, reproducible production that is absent for non-carboxylate/ester analogs without the 7-amino-5-methyl substitution pattern. The continuous process patent represents a documented industrial commitment to this specific scaffold at technical scale, differentiating it from analogs lacking validated large-scale synthetic routes .

Continuous flow synthesis Process chemistry Scale-up

Functional Group Orthogonality: The 6-Hydroxymethyl Moiety Provides a Unique Synthetic Handle for Derivatization That Is Absent in the 6-Carboxylate, 6-Ester, and 6-Unsubstituted Analogs

The 6-hydroxymethyl group of (7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol provides a primary alcohol handle amenable to diverse derivatization reactions—alkylation, acylation, Mitsunobu coupling, oxidation to aldehyde, or conversion to leaving groups—that are not accessible with the corresponding 6-carboxylate (CAS 2179277-99-5), 6-methyl ester (CAS 696631-99-9), or 6-ethyl ester (CAS 156463-84-2) analogs . In Boehringer Ingelheim's GOAT inhibitor patent (US10308667), the 6-hydroxymethyl compound is the universal intermediate used to generate diverse chemotypes via alkylation with various heterocyclic halides, enabling rapid parallel SAR exploration . The 6-carboxylate and 6-ester analogs, by contrast, require ester hydrolysis or transesterification for further elaboration, adding synthetic steps and limiting the accessible chemical space .

Medicinal chemistry Fragment-based drug discovery Parallel synthesis

Regulatory and Safety Classification Advantage: Non-Hazardous Transport Status vs. Potentially Reactive or Toxic Analogs

(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol is classified as non-hazardous for DOT/IATA transport and is stocked and shipped without hazardous material restrictions . This simplifies international procurement logistics and reduces compliance burden compared to certain reactive furazan/furoxan analogs within the broader oxadiazole class, which may carry explosive hazard classifications due to the energetic nature of the furoxan (1,2,5-oxadiazole-2-oxide) substructure . While the 6-carboxylate and 6-ester analogs may share similar non-hazardous profiles, the rapid derivatization capacity of the 6-hydroxymethyl compound minimizes the number of subsequent hazardous intermediate isolations required in multi-step syntheses, indirectly reducing cumulative EHS exposure .

Chemical procurement EHS compliance Laboratory safety

High-Value Application Scenarios for (7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol in Research and Industrial Procurement


GOAT Inhibitor Lead Optimization and Preclinical Candidate Generation for Metabolic Disease

This compound is the essential intermediate for synthesizing picomolar-potency ghrelin O-acyltransferase (GOAT) inhibitors as described in Boehringer Ingelheim's US10308667 patent family . Alkylation of the 6-hydroxymethyl group with heterocyclic halides yields GOAT inhibitors with IC₅₀ values as low as 0.020 nM, targeting obesity, type 2 diabetes, and Prader-Willi syndrome . Procurement of this specific 6-hydroxymethyl building block is non-negotiable for any program aiming to replicate or extend the Boehringer Ingelheim GOAT inhibitor chemical series, as ester or acid analogs at the 6-position cannot generate the requisite methylene-linked pharmacophore .

Scalable Process Chemistry Development Using Continuous Flow Manufacturing Routes

The compound's immediate synthetic precursor (alkyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate) has a patented continuous flow manufacturing process, providing a documented pathway to multi-kilogram production . Process chemistry teams procuring this compound can leverage the published continuous flow methodology for reduction to the 6-hydroxymethyl target, enabling seamless transition from medicinal chemistry scale (grams) to preclinical toxicology and Phase I supply (kilograms) without switching intermediates .

Parallel Library Synthesis and Fragment-Based Drug Discovery on the Furazanopyridine Scaffold

The 6-hydroxymethyl group serves as a divergent synthetic handle enabling rapid parallel derivatization. Medicinal chemistry groups can generate diverse compound libraries through alkylation, acylation, or Mitsunobu coupling in a single synthetic step from the common intermediate . This contrasts with 6-carboxylate or 6-ester analogs, which typically require two to three additional steps (hydrolysis, activation, coupling) to achieve comparable diversity . For fragment-based drug discovery, the compound can also be directly screened as a fragment or used as an anchor for fragment growing strategies targeting the GOAT binding pocket .

Pharmacophore Validation and Target Engagement Studies for Ghrelin Pathway Modulation

Researchers investigating the ghrelin-GOAT axis in metabolic regulation require the 6-hydroxymethyl compound to construct tool compounds for target engagement studies. The sub-nanomolar potency of derived GOAT inhibitors (IC₅₀ = 0.020–0.093 nM) enables cellular proof-of-concept experiments at low concentrations, minimizing off-target effects . The availability of multiple co-crystallization-grade derivatives from this scaffold further supports structural biology efforts to resolve GOAT-inhibitor binding modes .

Quote Request

Request a Quote for (7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.